molecular formula C17H28N4 B14609128 N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine CAS No. 61098-33-7

N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B14609128
CAS No.: 61098-33-7
M. Wt: 288.4 g/mol
InChI Key: LHZZFTJURFOTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the reaction of 7-amino-5-methylpyrazolo[1,5-A]pyrimidine with decyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF.

Major Products Formed

Scientific Research Applications

N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its decyl chain, which imparts distinct physicochemical properties, such as increased lipophilicity and potential for membrane permeability. This makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments .

Properties

CAS No.

61098-33-7

Molecular Formula

C17H28N4

Molecular Weight

288.4 g/mol

IUPAC Name

N-decyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C17H28N4/c1-3-4-5-6-7-8-9-10-12-18-17-14-15(2)20-16-11-13-19-21(16)17/h11,13-14,18H,3-10,12H2,1-2H3

InChI Key

LHZZFTJURFOTMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=CC(=NC2=CC=NN21)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.